molecular formula C6H11NO2 B3030440 (R)-2-Methallylglycine CAS No. 905929-81-9

(R)-2-Methallylglycine

Cat. No.: B3030440
CAS No.: 905929-81-9
M. Wt: 129.16 g/mol
InChI Key: PABWDKROPVYJBH-RXMQYKEDSA-N
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Description

®-2-Methallylglycine is an organic compound that belongs to the class of amino acids It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Methallylglycine typically involves the use of chiral catalysts to ensure the production of the desired enantiomer. One common method is the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, using a chiral rhodium or ruthenium catalyst. The reaction conditions often include a hydrogen pressure of 1-10 atm and temperatures ranging from 25-50°C.

Industrial Production Methods

Industrial production of ®-2-Methallylglycine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high enantiomeric purity.

Chemical Reactions Analysis

Types of Reactions

®-2-Methallylglycine can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amino acid derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Oxo derivatives of ®-2-Methallylglycine.

    Reduction: Reduced amino acid derivatives.

    Substitution: Substituted amino acid derivatives.

Scientific Research Applications

®-2-Methallylglycine has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-2-Methallylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can affect various biochemical pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-Methallylglycine: The enantiomer of ®-2-Methallylglycine with similar chemical properties but different biological activity.

    2-Methylalanine: A structurally similar amino acid with different side chain properties.

    2-Aminobutyric acid: Another amino acid with a similar backbone but different side chain.

Uniqueness

®-2-Methallylglycine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomer or other similar compounds

Properties

IUPAC Name

(2R)-2-amino-4-methylpent-4-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2/c1-4(2)3-5(7)6(8)9/h5H,1,3,7H2,2H3,(H,8,9)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABWDKROPVYJBH-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C)C[C@H](C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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